6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that combines elements of isoquinoline and tetrahydroquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with benzoyl chloride under controlled conditions to form the benzoyl-isoquinoline intermediate. This intermediate is then subjected to further reactions, such as alkylation with ethyl groups, to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The process is monitored for temperature, pressure, and pH to optimize the reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-isopropyl-1,2,3,4-tetrahydroquinoline
- 6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-methyl-1,2,3,4-tetrahydroquinoline
Uniqueness
6-(2-Benzoyl-1,2-dihydro-1-isoquinolinyl)-1-ethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
26580-42-7 |
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Molecular Formula |
C27H26N2O |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[1-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C27H26N2O/c1-2-28-17-8-12-22-19-23(14-15-25(22)28)26-24-13-7-6-9-20(24)16-18-29(26)27(30)21-10-4-3-5-11-21/h3-7,9-11,13-16,18-19,26H,2,8,12,17H2,1H3 |
InChI Key |
OIGZLRZVZOSSFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)C3C4=CC=CC=C4C=CN3C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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